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Compound of Interest

7-Chloro-1H-indazole-4-boronic
Compound Name: _
acid

Cat. No.: B1431642

7-Chloro-1H-indazole-4-boronic acid (CAS No. 1451393-20-6) is a heterocyclic building
block of significant interest to the medicinal chemistry community.[1] Its structure marries two
highly valuable chemical motifs: the indazole core and the boronic acid functional group. The
indazole scaffold is a "privileged" structure in drug discovery, recognized as a versatile
bioisostere for other aromatic systems like phenols, offering potential improvements in
metabolic stability and lipophilicity.[1] Indazole-containing compounds have demonstrated a
wide spectrum of biological activities, with a particular prominence in the development of novel
anticancer agents, such as kinase inhibitors, as well as anti-inflammatory and analgesic drugs.

[1][2]

The boronic acid moiety imparts a unique and powerful reactivity, primarily serving as a
versatile handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the precise
and efficient formation of carbon-carbon bonds, enabling chemists to construct complex
molecular architectures that would be challenging to assemble through other means. This
guide, intended for researchers and drug development professionals, provides a
comprehensive overview of the chemical properties, synthesis, reactivity, and applications of
this high-value intermediate.

Physicochemical & Structural Properties

The fundamental properties of 7-Chloro-1H-indazole-4-boronic acid are summarized below.
These data are critical for experimental design, including stoichiometry calculations, solvent
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selection, and analytical characterization.

Property Value Source

CAS Number 1451393-20-6 [1]

(7-chloro-1H-indazol-4-
IUPAC Name _ _ [1]
yl)boronic acid

Molecular Formula C7HeBCIN20:2 [1]
Molecular Weight 196.41 g/mol Calculated

Typically an off-white to light Inferred from similar
Appearance ]

yellow solid compounds

) Often supplied at 297% purity
Purity [1]
for R&D purposes

Data not available in search
InChl Key results

SMILES OB(O)clccc2c(clClenn2 Inferred from structure

Synthesis and Purification: A Plausible Pathway

While a specific, published synthesis for 7-Chloro-1H-indazole-4-boronic acid was not found
in the initial search, a plausible and efficient synthetic route can be designed based on
established organometallic methodologies for the functionalization of heterocyclic systems.[3]
[4] The most direct approach involves the regioselective borylation of a 7-chloro-1H-indazole
precursor.

The causality behind this proposed pathway lies in the ability to deprotonate specific positions
on an aromatic ring using a strong base (like n-Butyllithium), creating a nucleophilic
organolithium species. This intermediate can then react with an electrophilic boron source,
such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the
desired boronic acid. Protecting the indazole nitrogen (e.g., with a SEM or THP group) is often
crucial to prevent side reactions and direct the lithiation to the desired C4 position.[3]
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Caption: Plausible synthetic workflow for 7-Chloro-1H-indazole-4-boronic acid.
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Purification Insights: Boronic acids can be challenging to purify via standard silica gel
chromatography due to potential decomposition.[5] Common strategies include:

e Recrystallization: If the product is sufficiently crystalline, this is often the preferred method.

» Acid/Base Extraction: Exploiting the acidic nature of the boronic acid group to move it
between agueous and organic layers can remove neutral impurities.

o Formation of Stable Adducts: Temporarily converting the boronic acid to a more stable
derivative, such as a diethanolamine (DABO) boronate, can facilitate purification before
releasing the free acid.[5]

Chemical Reactivity: The Suzuki-Miyaura Cross-
Coupling Engine

The primary utility of 7-Chloro-1H-indazole-4-boronic acid lies in its function as a nucleophilic
partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction is
one of the most powerful and widely used methods for forming C(sp?)—C(sp?) bonds in modern
organic synthesis.[6][7]

Mechanism and Rationale: The reaction proceeds via a well-established catalytic cycle. The
choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for
success.

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (e.g., an aryl bromide or iodide).

o Transmetalation: The boronic acid must first be activated by a base (e.g., NazCOs, K2CO3) to
form a more nucleophilic boronate species.[7] This boronate then transfers its organic group
(the 7-chloro-1H-indazol-4-yl moiety) to the palladium center, displacing the halide.

e Reductive Elimination: The two organic fragments on the palladium complex couple and are
eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's broad functional group tolerance, mild conditions, and the commercial
availability of a vast array of boronic acids and halides make it a cornerstone of modern
synthetic strategy, particularly in drug discovery where complex molecules are routinely
assembled.[6][7]

Detailed Experimental Protocol: A Representative
Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura
reaction using 7-Chloro-1H-indazole-4-boronic acid.

Obijective: To couple 7-Chloro-1H-indazole-4-boronic acid with a generic aryl bromide (Ar-
Br).

Materials:
e 7-Chloro-1H-indazole-4-boronic acid (1.0 equiv)
o Aryl Bromide (Ar-Br) (1.1 equiv)

o Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPhs)4) (5 mol%)[2]
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e Base (e.g., Sodium Carbonate, Na2COs) (2.5 equiv)[2]
e Solvent: 1,4-Dioxane and Water (4:1 mixture)[2]
 Inert Gas (Argon or Nitrogen)

Experimental Procedure:

e Reaction Setup: To a flame-dried Schlenk flask, add 7-Chloro-1H-indazole-4-boronic acid
(0.1 mmol, 1.0 equiv), the aryl bromide (0.11 mmol, 1.1 equiv), sodium carbonate (0.25
mmol, 2.5 equiv), and the palladium catalyst (0.005 mmol, 5 mol%).

 Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert
gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality:
The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is
essential for catalytic turnover.

e Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it
for 15-20 minutes. Add the solvent (2 mL) to the flask via syringe. Causality: Degassing the
solvent removes dissolved oxygen, further protecting the catalyst.

» Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

¢ Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The
disappearance of the limiting starting material indicates completion.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice
more with ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel to yield the pure coupled product.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 13C
NMR, and High-Resolution Mass Spectrometry (HRMS).
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Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 7-
Chloro-1H-indazole-4-boronic acid and its derivatives.

o Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses

or goggles, a lab coat, and chemical-resistant gloves.[8][9]

« Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.[8][10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after
handling.[8]

o First Aid:

Eyes: In case of contact, rinse cautiously with water for several minutes.[8][11]

o

[¢]

Skin: Wash with plenty of soap and water.[8][11]

Inhalation: Remove person to fresh air.[8][11]

[¢]

o

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[8]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] It is
often recommended to store boronic acids under an inert atmosphere to prevent potential
degradation over long periods.

Conclusion

7-Chloro-1H-indazole-4-boronic acid stands out as a highly valuable and versatile building
block for synthetic and medicinal chemists. Its unique combination of a biologically relevant
indazole core and a synthetically powerful boronic acid handle makes it an ideal starting point
for the construction of complex molecules. A thorough understanding of its properties, reactivity
—yparticularly in Suzuki-Miyaura coupling—and handling requirements empowers researchers
to fully leverage its potential in the design and synthesis of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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